4-methyl-3-((3-(2-(methylamino)pyrimidin-4-yl)pyridin-2-yl)oxy)-N-(3-(trifluoromethyl)phenyl)benzamide
Overview
Description
This would typically involve providing the IUPAC name, any common or trade names, the chemical formula, and possibly a description of the compound’s physical appearance.
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction is carried out.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, which could be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reagents and conditions for each reaction, and the products that are formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Analytical Method Development
A study by Ye et al. (2012) focused on the nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances, including analogs of the compound . This method shows potential for quality control in pharmaceutical analysis.
Metabolic Pathways in Clinical Trials
Gong et al. (2010) identified the metabolites of flumatinib, a similar compound, in chronic myelogenous leukemia patients. This study Gong, A., Chen, X., Deng, P., Zhong, D. (2010) offers insights into the metabolic pathways of related compounds in humans.
Cancer Treatment Applications
Zhou et al. (2008) described the synthesis and biological evaluation of a similar compound, highlighting its potential as an anticancer drug due to its ability to inhibit histone deacetylases Zhou, N. Z., et al. (2008).
Synthesis and Structural Studies
Gong Ping (2007) focused on the synthesis of a related compound, providing insights into practical and improved synthesis processes which could be relevant for the compound Gong Ping (2007).
Degradation Product Identification
Szczepek et al. (2007) studied the decomposition of imatinib mesylate under various conditions, identifying degradation products related to the compound of interest Szczepek, W., et al. (2007).
Luminescence and Photophysical Properties
Srivastava et al. (2017) investigated compounds with structures similar to the compound , focusing on their luminescent and multi-stimuli-responsive properties Srivastava, A., et al. (2017).
Antifungal Activity
Wu et al. (2021) synthesized novel pyrimidine derivatives, including compounds structurally similar to the one , and evaluated their antifungal activities Wu, W., et al. (2021).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Future Directions
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Please consult with a qualified professional or refer to the relevant literature for specific information about this compound.
properties
IUPAC Name |
4-methyl-3-[3-[2-(methylamino)pyrimidin-4-yl]pyridin-2-yl]oxy-N-[3-(trifluoromethyl)phenyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3N5O2/c1-15-8-9-16(22(34)32-18-6-3-5-17(14-18)25(26,27)28)13-21(15)35-23-19(7-4-11-30-23)20-10-12-31-24(29-2)33-20/h3-14H,1-2H3,(H,32,34)(H,29,31,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIWALRWYYSHSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)OC3=C(C=CC=N3)C4=NC(=NC=C4)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20582974 | |
Record name | 4-Methyl-3-({3-[2-(methylamino)pyrimidin-4-yl]pyridin-2-yl}oxy)-N-[3-(trifluoromethyl)phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20582974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-((3-(2-(methylamino)pyrimidin-4-yl)pyridin-2-yl)oxy)-N-(3-(trifluoromethyl)phenyl)benzamide | |
CAS RN |
870223-96-4 | |
Record name | 4-Methyl-3-({3-[2-(methylamino)pyrimidin-4-yl]pyridin-2-yl}oxy)-N-[3-(trifluoromethyl)phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20582974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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